molecular formula C16H14BrN3O3S2 B10863673 (2E)-3-(4-bromophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]prop-2-enamide

(2E)-3-(4-bromophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]prop-2-enamide

Cat. No.: B10863673
M. Wt: 440.3 g/mol
InChI Key: MBNPERTUCOQMSU-XCVCLJGOSA-N
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Description

4-[({[3-(4-BROMOPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, an acryloyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[3-(4-BROMOPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromophenylacrylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and purification techniques such as recrystallization or chromatography would also be critical to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[({[3-(4-BROMOPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-[({[3-(4-BROMOPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer or bacterial infections.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-[({[3-(4-BROMOPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tris(4-bromophenyl)amine: Similar in having bromophenyl groups but differs in its overall structure and applications.

    4-{[3-(4-Bromophenyl)acryloyl]amino}pyridinium: Shares the bromophenyl and acryloyl groups but has a different core structure.

Uniqueness

4-[({[3-(4-BROMOPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE is unique due to the combination of its functional groups, which confer specific reactivity and potential applications that are distinct from those of similar compounds. Its ability to participate in diverse chemical reactions and its potential for use in various scientific fields highlight its versatility and importance.

Properties

Molecular Formula

C16H14BrN3O3S2

Molecular Weight

440.3 g/mol

IUPAC Name

(E)-3-(4-bromophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]prop-2-enamide

InChI

InChI=1S/C16H14BrN3O3S2/c17-12-4-1-11(2-5-12)3-10-15(21)20-16(24)19-13-6-8-14(9-7-13)25(18,22)23/h1-10H,(H2,18,22,23)(H2,19,20,21,24)/b10-3+

InChI Key

MBNPERTUCOQMSU-XCVCLJGOSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)Br

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)Br

Origin of Product

United States

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